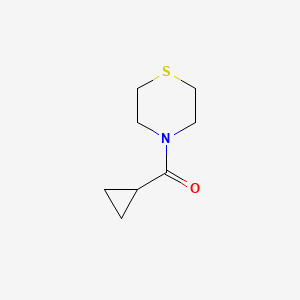

4-cyclopropanecarbonylthiomorpholine

Description

4-Cyclopropanecarbonylthiomorpholine is a thiomorpholine derivative functionalized with a cyclopropanecarbonyl group at the 4-position. Thiomorpholine, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom, serves as the core scaffold. The cyclopropanecarbonyl substituent introduces steric constraint and metabolic stability due to the cyclopropane ring’s rigid geometry and strong C–C bonds .

Properties

IUPAC Name |

cyclopropyl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c10-8(7-1-2-7)9-3-5-11-6-4-9/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATRMCJFJFVNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropanecarbonylthiomorpholine typically involves the reaction of cyclopropanecarbonyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropanecarbonyl chloride+Thiomorpholine→4-Cyclopropanecarbonylthiomorpholine+HCl

Industrial Production Methods: While specific industrial production methods for 4-cyclopropanecarbonylthiomorpholine are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropanecarbonylthiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Medicine: Its potential pharmacological properties are being investigated for therapeutic applications.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-cyclopropanecarbonylthiomorpholine is not fully understood. it is believed to interact with biological targets through its carbonyl and thiomorpholine functional groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and covalent modifications of target proteins.

Comparison with Similar Compounds

Structural Analogues: Thiomorpholine vs. Morpholine Derivatives

Thiomorpholine derivatives differ from morpholine analogues by replacing oxygen with sulfur in the heterocyclic ring. This substitution impacts electronic properties (sulfur’s lower electronegativity) and steric bulk, influencing hydrogen-bonding capacity and lipophilicity. For example:

Key Findings :

- Solubility : Thiomorpholine derivatives generally exhibit higher lipophilicity than morpholine analogues due to sulfur’s reduced polarity. However, the cyclopropanecarbonyl group may mitigate this by introducing polar carbonyl interactions .

- Reactivity : The nitro group in 4-(4-nitrophenyl)thiomorpholine facilitates nucleophilic aromatic substitution (SNAr), whereas the cyclopropanecarbonyl group in the target compound is more inert, favoring stability in biological environments .

Comparison :

- Yield : Aryl-substituted thiomorpholines (e.g., nitrophenyl derivatives) are synthesized in high yields (~70–85%) due to efficient SNAr reactivity . Acylated derivatives may require optimized conditions to avoid over-acylation or side reactions.

- Scalability : Combinatorial synthesis is feasible for both classes, as demonstrated for 4-(4-nitrophenyl)thiomorpholine derivatives .

Table: Pharmacokinetic Comparison

| Compound | ClogP | Metabolic Stability | Bioavailability |

|---|---|---|---|

| 4-Cyclopropanecarbonylthiomorpholine | ~1.8 | High | Moderate-High |

| 2-Cyclopropanecarbonylmorpholine | ~1.2 | Moderate | High |

| 4-(4-Nitrophenyl)thiomorpholine | ~2.5 | Low (reactive nitro) | Low |

Biological Activity

4-Cyclopropanecarbonylthiomorpholine is an organic compound characterized by a cyclopropane ring linked to a thiomorpholine moiety via a carbonyl group. Its unique structure contributes to a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

4-Cyclopropanecarbonylthiomorpholine exhibits its biological effects through multiple mechanisms, primarily by interacting with various molecular targets. These interactions can lead to significant pharmacological outcomes, including:

- Antiviral Activity : The compound has shown potential in inhibiting viral replication.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, reducing inflammation.

- Anticancer Effects : Preliminary studies suggest it could inhibit cancer cell proliferation.

- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.

- Antidiabetic and Antimalarial Properties : Exhibits potential in managing diabetes and malaria.

Biochemical Pathways

The presence of the cyclopropane ring in the compound is believed to enhance metabolic stability and influence fatty acid biosynthesis, which is crucial for various biological functions. This structural feature may also impart conformational rigidity, affecting how the compound interacts with biological macromolecules.

Pharmacokinetics

Research indicates that compounds containing cyclopropane structures often exhibit improved pharmacokinetic profiles, including enhanced absorption and distribution characteristics. This makes 4-cyclopropanecarbonylthiomorpholine a promising candidate for drug development.

Summary of Key Studies

-

Antiviral Activity Study :

- Objective : To evaluate the antiviral efficacy against specific viral strains.

- Methodology : In vitro assays were conducted to measure viral load reduction.

- Findings : Significant inhibition of viral replication was observed, suggesting potential for therapeutic use.

-

Anticancer Properties Research :

- Objective : To assess cytotoxic effects on cancer cell lines.

- Methodology : MTT assays were performed on various cancer cell lines.

- Findings : The compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer agent.

-

Antimicrobial Effectiveness Study :

- Objective : To test against common bacterial pathogens.

- Methodology : Disc diffusion method was employed to evaluate antimicrobial activity.

- Findings : Notable inhibition zones were recorded, confirming its broad-spectrum antimicrobial properties.

Data Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antiviral | In vitro viral load assays | Significant reduction in viral replication |

| Anticancer | MTT cytotoxicity assays | Dose-dependent cytotoxicity in cancer cells |

| Antimicrobial | Disc diffusion method | Broad-spectrum activity against bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.